![molecular formula C11H17FN4O4S B1406827 4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate CAS No. 1417566-90-5](/img/structure/B1406827.png)
4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate
Overview
Description
“4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate” is a chemical compound with the molecular formula C11H17FN4O4S . It is offered by various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate” can be found in various chemical databases . The compound has a molecular weight of 320.34 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate” can be found in various chemical databases . The compound has a molecular weight of 320.34 g/mol.Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized using various techniques, involving condensation reactions and characterized by spectroscopic methods like LCMS, NMR, IR, and CHN elemental analysis. X-ray diffraction studies confirm its structure and crystallization in specific systems (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Applications
- In Vitro Antibacterial and Anthelmintic Activity : The compound has been evaluated for its antibacterial and anthelmintic activities. It showed moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Structural Analysis
- Crystal Structure Analysis : Detailed studies on the crystal structure, including the geometry and intermolecular interactions of the compound, have been conducted, providing insights into its chemical properties and potential applications in material science (Turel, Leban, Zupančič, Bukovec, & Gruber, 1996).
Pharmaceutical Synthesis
- Precursor in Pharmaceutical Synthesis : The compound has been used as a precursor in the synthesis of pharmaceuticals, particularly in the development of radiopharmaceuticals for imaging applications (Hanson, Hariharan, & Astik, 1985).
Advanced Pharmaceutical Analysis
- Analysis in Pharmaceutical Degradation : It has been used in studies for analyzing the degradation products of certain pharmaceuticals using advanced chromatographic techniques (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Chemical Synthesis and Activity
- Synthesis of Novel Derivatives : Novel derivatives of the compound have been synthesized and evaluated for their antiviral and antimicrobial activities, with some derivatives showing promising results (Reddy, Rasheed, Rao, Adam, Rami Reddy, & Raju, 2013).
Pharmaceutical Formulation
- Development of Pharmaceutical Formulations : Its derivatives are also explored for developing new pharmaceutical formulations, contributing to the field of medicinal chemistry (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Cytotoxicity Studies
- Cytotoxicity and Anticancer Research : The compound and its derivatives have been investigated for cytotoxic properties against various cancer cell lines, showing more effectiveness than certain standard drugs in some cases (Bobtaina, Gurdal, Durmaz, Atalay, & Yarim, 2018).
properties
IUPAC Name |
4-(4-fluorophenyl)piperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4.H2O4S/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTXXZBPDNLMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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